molecular formula C21H23NO4 B557320 Fmoc-N-methyl-L-valine CAS No. 84000-11-3

Fmoc-N-methyl-L-valine

Cat. No. B557320
CAS RN: 84000-11-3
M. Wt: 353.4 g/mol
InChI Key: YCXXXPZNQXXRIG-IBGZPJMESA-N
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Scientific Research Applications

  • Surfactant Properties : Fmoc-amino acids like Fmoc-L-valine exhibit surfactant properties. The specific rotation of these compounds increases with concentration beyond the critical micelle concentration, suggesting new research areas related to the size and shape of aggregates formed by surfactants (Vijay & Polavarapu, 2012).

  • Structural Studies Using NMR : The structure of Fmoc-protected amino acids, including Fmoc-L-valine, has been studied using solid-state NMR spectroscopy. This technique is effective in determining the structural parameters of these compounds, demonstrating the utility of Fmoc-protected amino acids in structural biology (Keeler et al., 2017).

  • High-Performance Liquid Chromatography (HPLC) : Fmoc-derivatized amino acids, including Fmoc-L-valine, can be efficiently separated using reversed-phase HPLC. This method is important for the analysis of amino acids in various contexts (Su Ming-wei, 2013).

  • Nanoassembly Formation and Gelation : Fmoc-Valine conjugates have been studied for their ability to form nanoassemblies through self-assembly processes. These materials, which show potential for drug delivery and tissue engineering, exhibit morphologies influenced by chain length and functionalities of linkers (Romanelli, Hartnett, & Banerjee, 2015).

  • Synthesis of Neoglycopeptides : N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, synthesized from l-homoserine, can be efficiently incorporated into peptides using Fmoc-chemistry. This expands the availability of a neoglycopeptide synthesis strategy, demonstrating the versatility of Fmoc-protected amino acids in peptide synthesis (Carrasco et al., 2003).

  • HIV Protease Inhibitor Research : The synthesis of fluorinated peptides incorporating Fmoc-protected amino acids, including Fmoc-Val-Val, has been explored for potential HIV protease inhibition. Although no anti-protease or anti-HIV activity was observed in the study, the research contributes to the understanding of peptide-based drug design (Tran et al., 1997).

  • Solid Phase Peptide Synthesis : Fmoc-protected amino acids, such as Fmoc-Valine, have been utilized in solid phase peptide synthesis without repetitive acidolysis. This demonstrates their utility in efficient and high-yield peptide synthesis (Meienhofer et al., 2009).

  • Synthesis of Matrix Metalloproteinase Inhibitors : Fmoc-protected phosphinic pseudodipeptides have been synthesized as potential inhibitors of matrix metalloproteinases. This highlights the role of Fmoc-protected amino acids in medicinal chemistry (Bhowmick, Sappidi, Fields, & Lepore, 2011).

  • 3D Cell Culture and Regenerative Medicine : Fmoc-dipeptide hydrogels, including Fmoc-phenylalanine-valine, have been studied for 3D cell culture. Their structural and biological properties affect their applications in regenerative medicine (Najafi et al., 2020).

  • Viral Vector Gene Delivery : Fmoc-self-assembling peptide (SAP) hydrogels, incorporating valine, have been explored as viral vector gene delivery vehicles, demonstrating their potential in gene therapy and tissue engineering (Rodríguez et al., 2016).

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXXXPZNQXXRIG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359654
Record name Fmoc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-methyl-L-valine

CAS RN

84000-11-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84000-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-valine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
ML Di Gioia, A Leggio, A Liguori, F Perri, C Siciliano… - Amino Acids, 2010 - Springer
A convenient route for the synthesis of lipophilic N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids, interesting building blocks to be used for the preparation of N-…
Number of citations: 39 link.springer.com
A Leggio, EL Belsito, R De Marco… - The Journal of …, 2010 - ACS Publications
… (12) In a typical experiment to 10 mg of N-Fmoc-N-methyl-l-valine (12b) dissolved in 0.5 mL of deuterated methanol was added the shift reagent with different molar ratio and the …
Number of citations: 15 pubs.acs.org
ML Di Gioia, A Leggio, A Liguori… - The Journal of Organic …, 2007 - ACS Publications
… In fact, in the 1 H NMR spectrum ofN α -Fmoc-N-methyl-l-valine (7d) we can clearly observe two sets of … Figure 1 Rotamers in the 1 H NMR spectrum of N α -Fmoc-N-methyl-l-valine (7d). …
Number of citations: 32 pubs.acs.org
J Spiegel, C Mas-Moruno, H Kessler… - The Journal of organic …, 2012 - ACS Publications
… (32)N-Fmoc-N-methyl-l-valine was prepared by reduction of the corresponding N-Fmoc-oxazolidinone, (43) and its linkage directly to the resin was avoided to prevent premature …
Number of citations: 52 pubs.acs.org
D Jiang - 2013 - search.proquest.com
… The coupling of Fmoc-N-methyl-L-Valine-OH and Fmoc-Valine-OH allowed to proceed overnight. The coupling of N,N-dimethyl-L-Valine allowed to proceed for 4 hours. The peptides …
Number of citations: 0 search.proquest.com
RM Freidinger, JS Hinkle… - The Journal of organic …, 1983 - ACS Publications
… N-Fmoc-N-methyl-L-valine (3e). The product was isolated crystalline after evaporation of CH2C12: mp 185-187 C; [a]26D -31.2 (c 1.0, CH2C12); IR (CHC13) 1690 cm"1; NMR (CDC13) …
Number of citations: 275 pubs.acs.org
R De Marco, A Liguori, B Gabriele - 2010 - dspace.unical.it
… deprotected N-methyl-L-valine (17b), was then basified and treated with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in order to obtain directly the N-Fmoc-N-methyl-L-valine (19b) …
Number of citations: 2 dspace.unical.it
MM Sleebs, D Scanlon, J Karas… - The Journal of …, 2011 - ACS Publications
… The resin-bound peptide 3 was treated with a preformed solution of Fmoc-N-methyl-l-valine HOBt ester (Scheme 2). Successive basic treatment revealed the resin-bound pentapeptide 4…
Number of citations: 29 pubs.acs.org
PA Albiniak - 2008 - search.proquest.com
… Freidinger’s protocol7 for the synthesis of Fmoc-protected N-methyl amino acids was performed to generate Fmoc-N-methyl-L-valine. Protected valine was cyclized with …
Number of citations: 1 search.proquest.com
KC Lee, TP Loh - Chemical communications, 2006 - pubs.rsc.org
… The tripeptide acid 3 could be obtained by coupling of the corresponding Fmoc-N-methyl-L-valine, glycine and alanine using well-established peptide chemistry. Homoallylic alcohol 4 …
Number of citations: 12 pubs.rsc.org

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